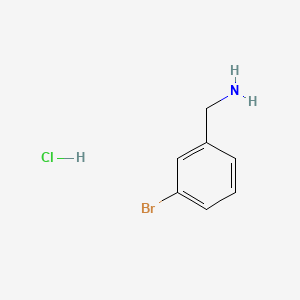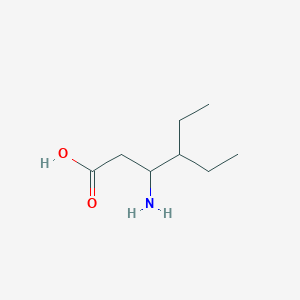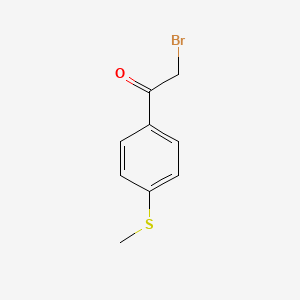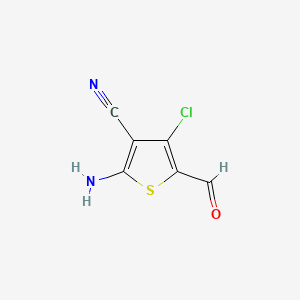
2-Bromo-5-chloro-1,3-difluorobenzene
説明
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a well-studied area. For instance, 5-Chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene was synthesized using chloropentafluorobenzene and chlorine trifluoride at low temperatures, indicating that halogenated aromatics can be prepared through reactions with halogenating agents . Similarly, 4-Chloro-2,5-difluorobenzoic acid was synthesized from 2,5-difluoroaniline by a sequence of reactions including Sandmeyer reaction, bromination, and Grignard reaction, which suggests that multi-step synthetic routes involving halogenation and functional group transformations are applicable to such compounds .
Molecular Structure Analysis
The molecular structure of halogenated aromatics is typically characterized using spectroscopic techniques. For example, the structure of the synthesized 5-Chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene was confirmed by elemental analysis, mass, infrared, and fluorine NMR spectroscopy . These techniques are crucial for determining the positions of halogen substituents on the aromatic ring and for confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
Halogenated aromatics can participate in various chemical reactions. The CuI-catalyzed domino process described in one study demonstrates the ability of 1-bromo-2-iodobenzenes to undergo coupling with beta-keto esters to form benzofurans, showcasing the reactivity of bromo- and iodo-substituted aromatics in cross-coupling reactions . Additionally, the triazidation of 2,4,6-trifluorobenzenes indicates that halogenated aromatics can be further functionalized through reactions with sodium azide, leading to the formation of azido-substituted compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatics are influenced by the nature and position of the substituents on the aromatic ring. The studies provided do not directly report on the properties of 2-Bromo-5-chloro-1,3-difluorobenzene, but they do offer insights into the properties of structurally related compounds. For instance, the high purity of the synthesized 4-Chloro-2,5-difluorobenzoic acid (99.16% by HPLC) suggests that halogenated aromatics can be isolated with high purity under optimized conditions . The technological study for the synthesis of 1-Bromo-2,4-difluorobenzene reports a high yield and low-cost method, indicating that the synthesis of such compounds can be economically viable .
科学的研究の応用
Advanced Synthesis and Chemical Reactions
2-Bromo-5-chloro-1,3-difluorobenzene is significant in the realm of synthetic chemistry. Schlosser and Heiss (2003) demonstrated its role in exploring structural opportunities through the regioflexible substitution of 1,3-difluorobenzene. Their research highlighted the versatility of modern organometallic methods in producing a range of substituted benzoic acids containing homovicinal fluorine atoms (Schlosser & Heiss, 2003). Similarly, Volchkov et al. (2021) showed its relevance in synthesizing 2,3-difluorohalobenzenes, utilizing tetrafluoroethylene and buta-1,3-diene as starting blocks. Their work emphasized the efficiency of gas-phase copyrolysis in the synthesis process (Volchkov et al., 2021).
Photodissociation and Photochemical Applications
Research by Borg (2007) on bromo-3,5-difluorobenzene, a compound closely related to 2-Bromo-5-chloro-1,3-difluorobenzene, revealed insights into its photodissociation dynamics. This study used ab initio methods to understand the photo-fragmentation process, emphasizing the compound's potential in photochemical applications (Borg, 2007).
Safety And Hazards
The safety data sheet for 2-Bromo-5-chloro-1,3-difluorobenzene indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
特性
IUPAC Name |
2-bromo-5-chloro-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMNGNRBHZGAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375753 | |
| Record name | 2-bromo-5-chloro-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-1,3-difluorobenzene | |
CAS RN |
883546-16-5 | |
| Record name | 2-bromo-5-chloro-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)






